
2-(4-morpholinyl)-6-Quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinoquinolin-6-amine is a heterocyclic compound that features a quinoline core with a morpholine ring attached at the 2-position and an amine group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of 2-morpholinoquinolin-6-amine may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave irradiation, are also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinoquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Morpholinoquinolin-6-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-morpholinoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but lacking the morpholine and amine groups.
Morpholine: A simple heterocycle that forms part of the structure of 2-morpholinoquinolin-6-amine.
Quinolin-2-amine: Similar to 2-morpholinoquinolin-6-amine but without the morpholine ring.
Uniqueness: 2-Morpholinoquinolin-6-amine is unique due to the presence of both the morpholine ring and the amine group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and development .
Propiedades
Número CAS |
648423-84-1 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-morpholin-4-ylquinolin-6-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
Clave InChI |
YCSQPEOFNQDTGK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


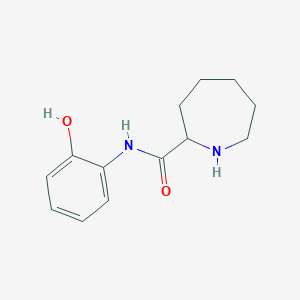

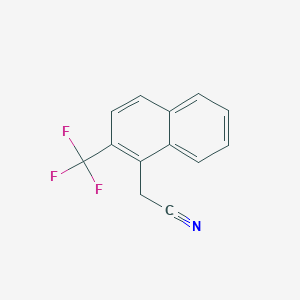
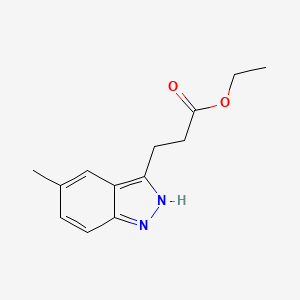
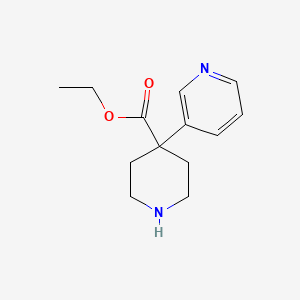

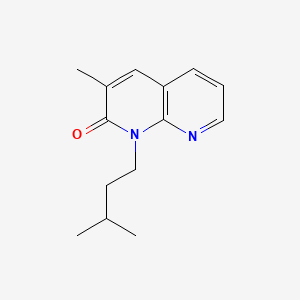
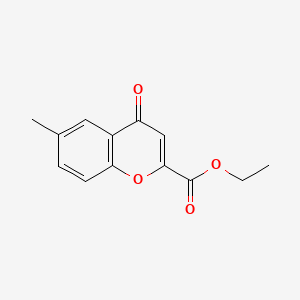




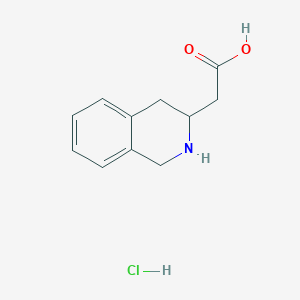
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)
